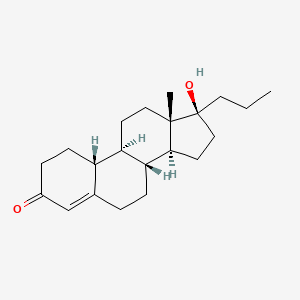
17-alpha-Propyl-19-nortestosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-alpha-Propyl-19-nortestosterone is a synthetic anabolic-androgenic steroid derived from nandrolone (19-nortestosterone) It is a member of the 19-nortestosterone family, characterized by the absence of a carbon atom at the 19th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Propyl-19-nortestosterone typically involves the modification of the steroid nucleus. One common method includes the alkylation of 19-nortestosterone at the 17-alpha position using propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 17-alpha-Propyl-19-nortestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other steroid derivatives.
Biology: The compound is used in studies related to hormone receptor interactions and cellular signaling pathways.
Medicine: Research has investigated its potential as a therapeutic agent for conditions such as muscle wasting and osteoporosis.
Industry: It is utilized in the development of performance-enhancing drugs and other pharmaceutical products
Mecanismo De Acción
The mechanism of action of 17-alpha-Propyl-19-nortestosterone involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and protein synthesis, leading to anabolic effects such as increased muscle mass and strength. Additionally, it exhibits progestogenic activity by interacting with progesterone receptors, influencing reproductive and metabolic processes .
Comparación Con Compuestos Similares
Nandrolone (19-nortestosterone): The parent compound, known for its anabolic and androgenic properties.
17-alpha-Ethyl-19-nortestosterone: Another derivative with similar anabolic effects but different pharmacokinetic properties.
17-alpha-Methyl-19-nortestosterone: Known for its oral bioavailability and potent anabolic effects
Uniqueness: 17-alpha-Propyl-19-nortestosterone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its propyl group at the 17-alpha position enhances its anabolic activity while reducing androgenic side effects compared to other derivatives .
Propiedades
Número CAS |
27984-91-4 |
|---|---|
Fórmula molecular |
C21H32O2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
Clave InChI |
HPCDOEGWOFWBNG-XUDSTZEESA-N |
SMILES isomérico |
CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
SMILES canónico |
CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


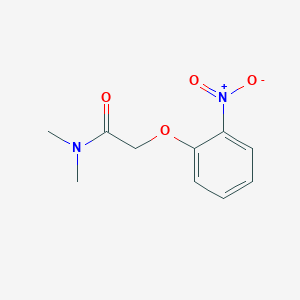
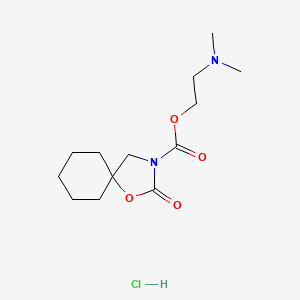
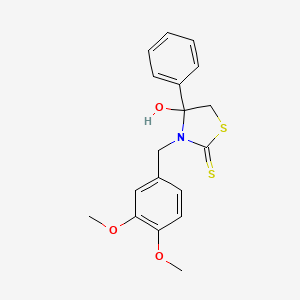
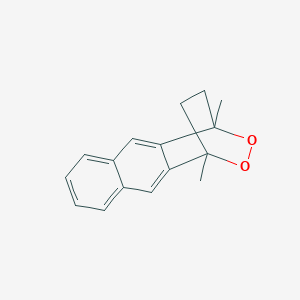
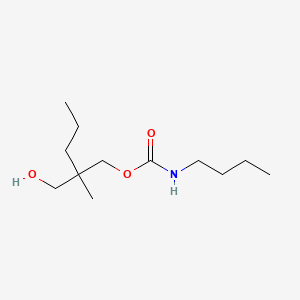
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
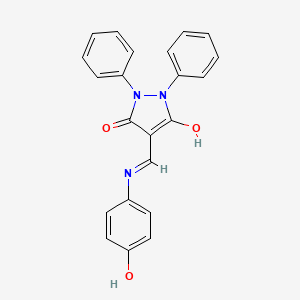
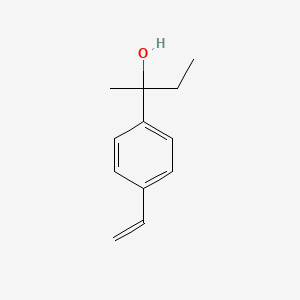
![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)
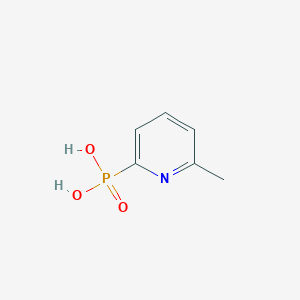
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)

